Superior Inhibitory Potency Against Mammalian Glucosidase I
N-5-Carboxypentyl-1-deoxynojirimycin exhibits markedly improved inhibitory potency against porcine liver glucosidase I compared to its parent compound, 1-deoxynojirimycin. The inhibition constant (Ki) for the target compound is 0.45 µM, which is approximately 4.7-fold lower (more potent) than the Ki of 2.1 µM observed for 1-deoxynojirimycin under identical assay conditions .
| Evidence Dimension | Inhibitory Potency (Ki) against Glucosidase I |
|---|---|
| Target Compound Data | Ki = 0.45 µM |
| Comparator Or Baseline | 1-deoxynojirimycin (Ki = 2.1 µM) |
| Quantified Difference | 4.7-fold greater potency (lower Ki) |
| Conditions | Porcine liver glucosidase I enzyme assay |
Why This Matters
For researchers investigating lysosomal storage disorders or glycoprotein processing, the enhanced potency of N-5-carboxypentyl-1-deoxynojirimycin may allow for lower working concentrations, reducing potential off-target effects and improving assay sensitivity.
